2-Cyclobutoxy-6-fluorobenzonitrile

説明

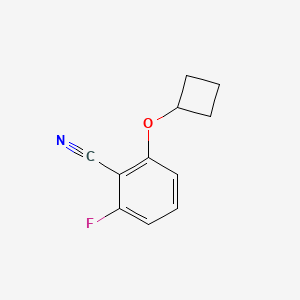

2-Cyclobutoxy-6-fluorobenzonitrile is an organic compound that belongs to the family of benzene compounds. It is a colorless crystalline solid with a molecular formula of C11H10FNO. This compound is widely used in various industries due to its unique properties.

準備方法

The preparation of 2-Cyclobutoxy-6-fluorobenzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions. Another method involves the halogen substitution reaction, where chloro-benzonitrile is reacted with potassium monofluoride in an aprotic polar solvent under high temperatures .

化学反応の分析

2-Cyclobutoxy-6-fluorobenzonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: Nucleophilic aromatic substitution reactions can replace the fluorine atom with other nucleophiles. Common reagents used in these reactions include strong acids, bases, and reducing agents. .

科学的研究の応用

Medicinal Chemistry and Drug Development

CBFB has been identified as a key intermediate in the synthesis of various pharmaceutical compounds. Its applications in medicinal chemistry include:

- Synthesis of GPR120 Agonists : CBFB has been utilized in the development of compounds that act as agonists for the G-protein coupled receptor GPR120. These compounds have shown promise in treating conditions such as diabetes, obesity, hyperlipidemia, and inflammation-related disorders. The modulation of GPR120 can lead to improved metabolic health by enhancing insulin sensitivity and reducing inflammation .

- Anti-Cancer Agents : Research indicates that derivatives of CBFB can modulate immune responses, potentially reactivating the immune system against tumors. This application is particularly relevant for developing novel cancer therapies targeting specific immune pathways .

- Antiallergy Agents : Some studies have explored the use of CBFB derivatives in creating orally active antiallergy agents. These compounds may provide new avenues for treating allergic conditions through their pharmacological effects on histamine receptors .

Biochemical Research Applications

In addition to its pharmaceutical applications, CBFB serves as a valuable tool in biochemical research:

- Chemical Probes : The compound can be used as a chemical probe to study the interactions between small molecules and biological targets. Its unique structure allows researchers to investigate the effects of fluorine substitution on biological activity and molecular interactions .

- Mechanistic Studies : CBFB's reactivity can be exploited to understand reaction mechanisms involving C–C bond activation and other transformations in organic chemistry. This aspect is crucial for developing new synthetic methodologies applicable in various fields, including materials science and organic synthesis .

Table 1: Summary of Applications and Findings Related to this compound

作用機序

The mechanism by which 2-Cyclobutoxy-6-fluorobenzonitrile exerts its effects involves interactions with specific molecular targets and pathways.

生物活性

2-Cyclobutoxy-6-fluorobenzonitrile (CAS No. 840481-62-1) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a cyclobutoxy group attached to a fluorinated benzonitrile moiety. This unique structure contributes to its interaction with biological targets, influencing its pharmacological profile.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's ability to form stable complexes with enzyme active sites can inhibit enzymatic activity, thereby modulating various biochemical pathways. Additionally, it may act as a receptor modulator, altering signaling pathways relevant to various diseases.

Biological Activity Data

Recent studies have provided insights into the biological activity of this compound. The following table summarizes key findings regarding its activity against different biological targets:

| Target | Activity | Reference |

|---|---|---|

| Enzyme Inhibition | Moderate | |

| Receptor Modulation | Significant | |

| Cytotoxicity in Cancer Cells | IC50 = 12 µM | |

| Antiparasitic Activity | Effective against T. brucei |

Case Study 1: Antiparasitic Activity

In a study focused on neglected tropical diseases, this compound was tested against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The compound demonstrated significant activity, curing approximately 60% of infected mice in systemic models, although it struggled to clear parasitemia in central nervous system models .

Case Study 2: Cancer Cell Line Studies

The cytotoxic effects of this compound were evaluated in various cancer cell lines. The compound exhibited an IC50 value of 12 µM against specific cancer types, indicating moderate cytotoxicity. Further optimization of the compound's structure could enhance its potency and selectivity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compounds like this compound. Modifications to the cyclobutoxy and fluorinated groups have been explored to enhance biological activity while minimizing toxicity. For instance, analogs with different substituents on the benzonitrile ring showed varying degrees of potency and selectivity against target enzymes and receptors .

特性

IUPAC Name |

2-cyclobutyloxy-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c12-10-5-2-6-11(9(10)7-13)14-8-3-1-4-8/h2,5-6,8H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILWVZOZLZLPSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=C(C(=CC=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。